molecular formula C16H18N4O4S B2859569 2-((6-acetamidopyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1021056-89-2

2-((6-acetamidopyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2859569
CAS No.: 1021056-89-2
M. Wt: 362.4
InChI Key: YWQPCWJSHPGUSQ-UHFFFAOYSA-N
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Description

2-((6-acetamidopyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H18N4O4S and its molecular weight is 362.4. The purity is usually 95%.
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Scientific Research Applications

Biological Screening and Fingerprint Applications

A series of derivatives related to the chemical structure of interest, including sulfonamides and alkylated piperazine derivatives, have been synthesized and evaluated for their potential antibacterial, antifungal, and anthelmintic activities. Some compounds demonstrated significant biological activities, with molecular docking revealing similar binding poses to standards, indicating a good correlation between binding energy and observed in vitro data for active compounds. Additionally, latent fingerprint analysis showed promising applications for some compounds, demonstrating their utility in detecting fingerprints on various flat surfaces, potentially leading to advancements in forensic science (Khan et al., 2019).

Antimicrobial and Antitumor Activities

Research into the synthesis and antimicrobial activity of novel pyrimidinone and oxazinone derivatives fused with thiophene rings, using citrazinic acid as a starting material, has shown that many of these compounds exhibit good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012). Furthermore, novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides have been synthesized and evaluated for their antitumor activities in vitro, with some compounds showing potent antiproliferative activity against various cancer cell lines. The induced changes in cell morphology and cell cycle analysis suggested that these compounds could induce cell apoptosis and cause G1-phase arrest in the cell division cycle (Wu et al., 2017).

Photoinitiator for Hybrid Networks

A study on thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator for the preparation of PMMA hybrid networks in air atmosphere revealed the synthesis of a compound with absorption characteristics similar to thioxanthone but with higher molar absorptivity. This research demonstrated the potential of using such a compound as a photoinitiator even in air, highlighting its utility in improving thermal stability and forming robust polymer/filler networks (Batibay et al., 2020).

Anticonvulsant Agents

Research into the synthesis and evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents has shown moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. The docking study suggested a correlation between the molecular docking results and in vivo studies, indicating the potential of these compounds as anticonvulsant agents (Severina et al., 2020).

Properties

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-10(21)17-14-6-7-16(20-19-14)25-9-15(22)18-12-5-4-11(23-2)8-13(12)24-3/h4-8H,9H2,1-3H3,(H,18,22)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQPCWJSHPGUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.